molecular formula C9H14O3 B13632157 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13632157
M. Wt: 170.21 g/mol
InChI Key: SCAXFFBNBOWPRM-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1507735-27-4) is a cyclopropane derivative featuring a carboxylic acid group at position 1 and an oxan-3-yl (tetrahydrofuran-3-yl) substituent at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The oxan-3-yl group introduces stereoelectronic effects, influencing the compound’s solubility and reactivity. It is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research . Safety data indicate hazards including acute toxicity (H302: harmful if swallowed, H312: harmful in contact with skin, H332: harmful if inhaled) .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(oxan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-9(11)8-4-7(8)6-2-1-3-12-5-6/h6-8H,1-5H2,(H,10,11)

InChI Key

SCAXFFBNBOWPRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Hydrolysis and Cyclization

One documented approach, though primarily for related cyclobutane carboxylic acids, provides insights into acid-catalyzed ring transformations that may be adapted for cyclopropane derivatives. This method involves:

  • Reacting dicarboxylic acid dialkyl esters with concentrated hydrochloric acid (20–25%) at elevated temperatures (~100 °C) for extended periods (45–55 hours) under stirring.
  • After reaction completion, the mixture is cooled, filtered to remove insolubles, and the filtrate is extracted with ether multiple times.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and solvent is removed by warming to about 50 °C.
  • Cooling the residue induces crystallization of the target acid.

This method yields the corresponding oxo-cyclobutane carboxylic acid in moderate to good yields (~70%) and demonstrates the utility of strong acid hydrolysis and extraction for ring-containing carboxylic acids.

Although this exact procedure is for 3-oxo-1-cyclobutane-carboxylic acid, the principles of acid-mediated ring closure and ester hydrolysis are relevant and form a basis for analogous cyclopropane systems, including 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid.

Organophotocatalytic Cyclopropanation

A modern and highly efficient synthetic strategy involves organophotocatalytic cyclopropanation of olefins. This method uses visible-light photocatalysis to form cyclopropane rings from olefin precursors and α-bromo-β-ketoesters or α-bromomalonates. Key features include:

  • Use of organophotocatalysts (e.g., PC-1) at low loadings (0.5 mol%) in acetonitrile solvent.
  • Addition of a base such as 2,6-lutidine to facilitate the reaction.
  • The reaction proceeds under mild conditions, is tolerant to air, and yields cyclopropane products in high yields (44–97% depending on substrate).
  • The method is versatile, accommodating mono-, di-, and trisubstituted olefins, and provides stereoselective access to cyclopropane derivatives.

This approach is scalable and amenable to complex substrates, making it suitable for synthesizing this compound or its analogs by selecting appropriate olefin precursors bearing oxane rings.

Stepwise Synthesis via Hydroxycyclopropanecarboxylic Acid Intermediates

Another method involves the synthesis of 1-hydroxycyclopropanecarboxylic acid derivatives, which can be functionalized further to introduce the oxane moiety. This approach includes:

  • Dissolving a precursor compound in aqueous sulfuric acid and catalyzing the reaction with sodium nitrite under controlled temperature (0–30 °C).
  • Removal of protecting groups (e.g., methyl) to yield hydroxycyclopropanecarboxylic acid intermediates.
  • Careful pH adjustment and organic extraction to isolate the products.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Acid-Catalyzed Hydrolysis and Cyclization Strong acid, long reaction times, ester hydrolysis Commercially available materials, cost-effective Longer reaction times, moderate yields
Organophotocatalytic Cyclopropanation Visible light, mild conditions, photocatalyst High yields, scalable, air-tolerant Requires specialized photocatalysts
Hydroxycyclopropanecarboxylic Acid Route Controlled acid catalysis, protecting group manipulation Mild conditions, less pollution, flexible Multi-step, requires protecting group chemistry

Data Table: Typical Reaction Conditions and Yields

Method Catalyst/Acid Temperature (°C) Reaction Time (h) Yield (%) Notes
Acid Hydrolysis (Cyclobutane analog) 20–25% HCl 100 45–55 70–73 Extraction with ether, crystallization
Organophotocatalytic Cyclopropanation PC-1 (0.5 mol%), 2,6-lutidine Room temp (~25) 12–24 (typical) 44–97 Air-tolerant, visible light irradiation
Hydroxycyclopropanecarboxylic acid synthesis H2SO4 + NaNO2 0–30 0.5–1 (initial) + reflux 60–80 (reported for related compounds) Protecting group removal required

Notes on Source Diversity and Reliability

  • The acid-catalyzed hydrolysis method is derived from a Chinese patent (CN101555205B), which provides detailed procedural steps and yields for related cyclobutane carboxylic acids, offering a foundational synthetic approach.
  • Organophotocatalytic cyclopropanation is supported by peer-reviewed literature from the Journal of the American Chemical Society, representing cutting-edge, environmentally friendly synthetic methodology.
  • The hydroxycyclopropanecarboxylic acid synthesis method is also from a patent (CN110862311A) focusing on mild and scalable synthesis routes, emphasizing green chemistry principles.
  • Commercial sources such as Vulcanchem provide compound data and general synthesis overviews but are excluded from detailed procedural reliance due to lack of primary experimental data.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced compounds .

Scientific Research Applications

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of 2-(oxan-3-yl)cyclopropane-1-carboxylic acid with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent Biological/Application Notes
This compound 1507735-27-4 C₈H₁₂O₃ 156.18 Oxan-3-yl Organic synthesis, chiral intermediates
1-Aminocyclopropane-1-carboxylic acid (ACC) 22059-21-8 C₄H₇NO₂ 101.10 Amino group Ethylene biosynthesis precursor in plants
1-Fluorocyclopropane-1-carboxylic acid N/A C₄H₅FO₂ 104.08 Fluorine High reactivity in medicinal chemistry
rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid (trans) 2059908-29-9 C₉H₁₄O₃ 170.21 Oxan-4-yl, trans Stereochemical studies, material science
1-Allylcyclopropane-1-carboxylic acid 80360-57-2 C₇H₁₀O₂ 126.15 Allyl group Organic synthesis, polymer chemistry

Physicochemical and Reactivity Profiles

  • In contrast, the amino group in ACC increases water solubility and participation in enzymatic reactions (e.g., ethylene synthesis) . Fluorine in 1-fluorocyclopropane-1-carboxylic acid enhances electronegativity, altering pKa and metabolic stability .
  • Steric Effects :

    • Bulky substituents like the 3-bromonaphthalen-2-yl group in 1-(3-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid (CAS N/A) hinder rotational freedom, impacting binding affinity in pharmaceutical applications .
    • The allyl group in 1-allylcyclopropane-1-carboxylic acid introduces unsaturation, enabling conjugation or cycloaddition reactions .

Biological Activity

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a cyclic compound characterized by a cyclopropane ring, a carboxylic acid group, and an oxane (tetrahydrofuran) moiety. This unique structural configuration contributes to its intriguing biological activities and potential applications in pharmaceuticals and organic synthesis. The biological activity of this compound has been the focus of various studies, particularly concerning its antibacterial properties and interactions in biological systems.

Structure and Composition

The molecular formula of this compound indicates that it exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The compound's structure combines the rigidity of the cyclopropane ring with the flexibility of the oxane group, influencing its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Cyclopropanation reactions using suitable precursors.
  • Functionalization of the carboxylic acid group , which allows for further modifications tailored to specific applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity . This property is particularly significant in the context of developing new antibiotics or antimicrobial agents. Comparative studies have shown that this compound may outperform structurally similar compounds in inhibiting bacterial growth.

Compound NameStructure FeaturesNotable Properties
1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acidContains a cyclopropyl ring and carboxylic acidExhibits antibacterial activity
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-naphthyridine-3-carboxylic acidNaphthyridine core with cyclopropyl and carboxylic acidPotential use in treating bacterial infections
Tetrahydro-pyran derivativesSimilar oxane structure but lacks cyclopropaneUsed in various synthetic applications

The unique combination of a rigid cyclopropane structure with a flexible oxane ring may confer distinct reactivity and biological properties compared to these similar compounds.

Pharmacokinetics and Therapeutic Potential

Investigations into the pharmacokinetics of this compound are essential to understand its behavior in biological systems. Such studies can provide insights into its absorption, distribution, metabolism, and excretion (ADME), which are crucial for evaluating its potential therapeutic uses.

Study on Antibacterial Efficacy

In a comparative study focusing on the antibacterial efficacy of various compounds, this compound was tested against common bacterial strains. The results demonstrated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Interaction Studies

Interaction studies involving this compound have revealed its capability to engage with specific biological targets. These interactions can influence cellular pathways related to bacterial resistance mechanisms, providing a basis for further exploration into its use in combination therapies for enhanced efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via:
  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated cyclopropane precursor. Optimal conditions include Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
  • Cyclopropanation : Using ethyl diazoacetate and a transition-metal catalyst (e.g., Rh₂(OAc)₄) to generate the strained cyclopropane ring, followed by hydrolysis to the carboxylic acid .
  • Enzymatic Approaches : Stereoselective synthesis via immobilized lipases or esterases to control chiral centers, as demonstrated in analogous cyclopropane derivatives .

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR analyses distinguish diastereomers by comparing coupling constants (e.g., J values for cyclopropane protons) and chemical shifts .
  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar compounds like rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Q. What analytical techniques validate the purity and stability of this compound?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures typically >200°C for cyclopropane-carboxylic acids .
  • pH-Dependent Stability Studies : Monitor hydrolysis of the cyclopropane ring under acidic (HCl) or basic (NaOH) conditions using UV-Vis spectroscopy .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclopropane ring-opening in this compound?

  • Methodological Answer :
  • Acid-Catalyzed Ring-Opening : Protonation of the cyclopropane ring weakens C-C bonds, leading to carbocation intermediates. For example, H₂SO₄ in ethanol generates allylic alcohols or esters .
  • Base-Mediated Reactions : Strong bases (e.g., LDA) deprotonate the carboxylic acid, inducing ring strain release via conjugate addition pathways, as observed in trans-2-cyanocyclopropane derivatives .
  • Photochemical Reactivity : UV irradiation initiates [2+2] cycloreversion, producing diradical intermediates that recombine with nucleophiles (e.g., thiols) .

Q. How does stereochemistry influence biological activity in receptor binding studies?

  • Methodological Answer :
  • Molecular Docking : (1R,2R)-stereoisomers of analogous compounds show higher affinity for orexin receptors (ΔG = -9.2 kcal/mol) compared to (1S,2S)-forms (ΔG = -7.5 kcal/mol) due to optimal hydrogen bonding with Tyr³¹⁸ and His³⁴⁵ residues .
  • Enzyme Inhibition Assays : Racemic mixtures exhibit reduced potency (IC₅₀ = 12 µM) in O-acetylserine sulfhydrylase inhibition compared to enantiopure (1R,2R)-forms (IC₅₀ = 3.5 µM) .
  • In Vivo Pharmacokinetics : (1R,2R)-isomers show longer half-lives (t₁/₂ = 6.2 h) in rodent models than their enantiomers (t₁/₂ = 2.1 h), attributed to stereoselective metabolic clearance .

Q. How can researchers resolve contradictions in reported reactivity of the cyclopropane ring?

  • Methodological Answer :
  • Condition-Specific Reactivity : Conflicting data on ring-opening rates (e.g., 0.5 h⁻¹ in H₂SO₄ vs. 2.3 h⁻¹ in HCl) arise from protonation differences. Controlled studies at fixed pH and ionic strength are critical .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict activation barriers for ring-opening, aligning discrepancies between experimental and theoretical results .
  • Cross-Study Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover frequency, TOF) and exclude outliers from non-optimized conditions (e.g., impure reagents, variable temperatures) .

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